3,5-Dimethylisoxazole-4-sulfonamide

Epigenetics Bromodomain Inhibitor Medicinal Chemistry

Generic sulfonamide building blocks cannot engage the BRD4 acetyl-lysine pocket-only the 3,5-dimethylisoxazole core provides the essential KAc-mimetic motif. 3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) is the validated precursor for BET bromodomain inhibitor synthesis. • Functions as a proven acetyl-lysine bioisostere for BRD2/BRD4/BRDT binding. • 4-SO2NH2 handle enables diverse derivatization for lead optimization & HTS library production. • Crystalline solid; stable at ambient conditions for reproducible small-scale synthesis.

Molecular Formula C5H8N2O3S
Molecular Weight 176.2 g/mol
CAS No. 175136-83-1
Cat. No. B1309605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylisoxazole-4-sulfonamide
CAS175136-83-1
Molecular FormulaC5H8N2O3S
Molecular Weight176.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N
InChIInChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9)
InChIKeyGXRGFHCFXQFLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylisoxazole-4-sulfonamide Overview


3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core. It is primarily utilized as a versatile small molecule scaffold in medicinal chemistry . The isoxazole ring serves as a recognized acetyl-lysine bioisostere, enabling its application as a key intermediate in the development of bromodomain-containing protein inhibitors, such as those targeting BRD4 [1]. The sulfonamide group at the 4-position is crucial for further chemical modifications, including the synthesis of more complex drug-like molecules [2].

Scaffold for bromodomain-targeting probe design
Sulfonamide handle enables diverse derivatization
Solid form simplifies laboratory handling

3,5-Dimethylisoxazole-4-sulfonamide Procurement: No Generic Substitution


While various sulfonamide building blocks are commercially available, generic substitution is not scientifically sound for applications requiring the specific 3,5-dimethylisoxazole scaffold. The 3,5-dimethylisoxazole moiety is not merely a passive carrier but a pharmacologically active motif that functions as an acetyl-lysine (KAc) mimetic, a property critical for the development of bromodomain and extra-terminal (BET) protein inhibitors [1]. Alternative sulfonamides lacking this specific heterocyclic core would fail to engage this binding mode, resulting in a complete loss of target activity. Therefore, procurement decisions for projects targeting epigenetic readers like BRD4 must be compound-specific and cannot rely on functional group similarity alone [1].

Generic sulfonamides lack the 3,5-dimethylisoxazole KAc-mimetic motif, which may not recapitulate bromodomain binding.
The parent liquid form (CAS 300-87-8) may be harder to handle accurately; direct substitution is not advised.

3,5-Dimethylisoxazole-4-sulfonamide: Key Evidence for Selection


Bromodomain Ligand Efficiency vs. Native Peptide

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere. A 4-phenyl substituted derivative of this core demonstrated measurable activity against the bromodomains of BRD2 and BRD4, achieving IC50 values of <5 µM for both targets [1]. This represents a significant shift from a native peptide-protein interaction to a small-molecule inhibitor interaction. In contrast, simple sulfonamide building blocks lacking the isoxazole core do not exhibit this binding property.

Bromodomain Binding IC50
Class-level inference
< 5 µM (derivative)
Supports KAc-mimetic engagement context
AlphaScreen, BRD2/4 BD
Epigenetics Bromodomain Inhibitor Medicinal Chemistry

Synthesis Efficiency from Sulfonyl Chloride

The compound is synthesized from 3,5-dimethylisoxazole-4-sulfonyl chloride via a reaction with ammonia in methanol and tetrahydrofuran (THF). A specific literature procedure reports a yield of 67% (2.6 g) for this transformation under defined conditions (RT, 1h) . This provides a reproducible benchmark for downstream synthetic planning and cost analysis, as the yield is a key factor in assessing the economic viability of using this intermediate compared to alternative synthetic routes.

Synthetic Yield
Data to verify
67%
Process benchmarking reference
From sulfonyl chloride, RT 1h
Organic Synthesis Process Chemistry Building Block

Solid Form Handling vs. Liquid Parent Compound

In terms of physical properties, 3,5-dimethylisoxazole-4-sulfonamide is a white solid . This is a significant practical advantage over its parent scaffold, 3,5-dimethylisoxazole (CAS 300-87-8), which is a liquid at room temperature [1]. The solid form of the sulfonamide derivative simplifies accurate weighing, handling, and storage in a laboratory setting, reducing potential hazards and procedural errors associated with volatile or hard-to-manipulate liquids.

Physical State
Cross-study comparable
Solid vs. Liquid
Facilitates precise weighing
vs. parent 3,5-dimethylisoxazole
Physical Chemistry Logistics Weighing

3,5-Dimethylisoxazole-4-sulfonamide Applications


BET Bromodomain Inhibitor Development

This compound is the preferred starting material for any project aiming to develop novel inhibitors of the BET family of bromodomains (BRD2, BRD3, BRD4). Its 3,5-dimethylisoxazole core is a proven KAc mimetic essential for binding to the acetyl-lysine recognition pocket [1]. Procuring this specific scaffold is a critical first step for SAR studies or lead optimization campaigns focused on epigenetic targets in oncology and inflammation.

Diverse Chemical Library Intermediate

The sulfonamide group at the 4-position provides a convenient chemical handle for a wide range of derivatizations (e.g., alkylation, arylation, or coupling reactions). This makes 3,5-Dimethylisoxazole-4-sulfonamide an ideal building block for the synthesis of diverse compound libraries for high-throughput screening, as evidenced by its use in creating more complex, patentable structures [2]. Its reliable synthetic yield (e.g., 67% ) supports cost-effective library production.

Chemical Probe Development for Epigenetic Readers

Given its validated mechanism as a KAc mimetic [1], this compound is a critical precursor for synthesizing chemical probes used to study the biological function of bromodomains. Researchers investigating gene transcription regulation, chromatin remodeling, or validating BRD4 as a therapeutic target in disease models will find this scaffold essential for creating potent and selective tool compounds. Its solid physical state simplifies handling for precise small-scale syntheses required for probe development.

Application
Selection Property
Validation Focus
BET bromodomain SAR studies
KAc-mimetic scaffold availability
Bromodomain binding assay context
Diverse compound library synthesis
Sulfonamide derivatization handle
Synthetic yield and purity benchmarks
Epigenetic chemical probe design
Reported KAc bioisostere profile
Target engagement & selectivity profiling
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